2-(3-bromo-5-hydroxyphenyl)acetonitrile
Description
2-(3-Bromo-5-hydroxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative featuring a bromine atom at the 3-position and a hydroxyl group at the 5-position of the aromatic ring. The bromine substituent likely enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen bonding and polarity, influencing solubility and biological interactions.
Properties
CAS No. |
1261615-66-0 |
|---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-bromo-5-hydroxyphenyl)acetonitrile typically involves the bromination of 5-hydroxyacetophenone followed by a cyanation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane . The resulting bromo compound is then treated with a cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions to yield the desired acetonitrile derivative .
Chemical Reactions Analysis
2-(3-bromo-5-hydroxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-bromo-5-hydroxyphenyl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups on the phenyl ring can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding . The nitrile group can also interact with biological molecules, influencing cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
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